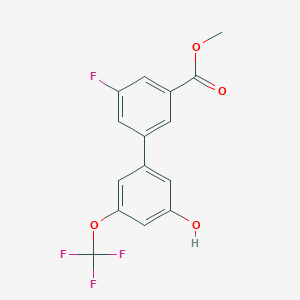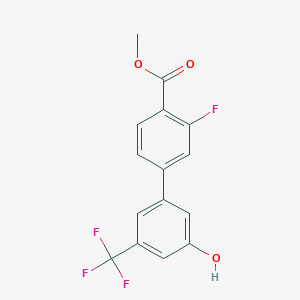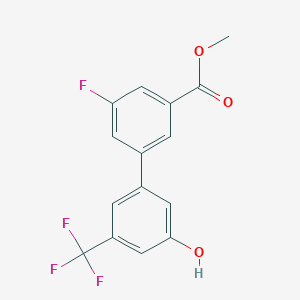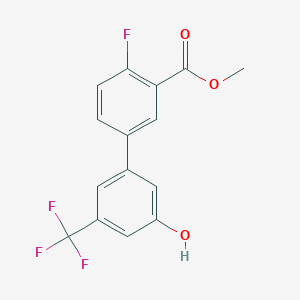
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as FMTP-95) is an organic compound with several different applications in scientific research. It is an intermediate in the synthesis of various compounds, and can be used to study the structure and function of proteins and other molecules. FMTP-95 has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs.
科学的研究の応用
FMTP-95 has been used in a variety of research applications. It has been used as an intermediate in the synthesis of various compounds, such as 5-fluorotryptophan (5-FT) and 5-fluoroleucine (5-FL). FMTP-95 has also been used to study the structure and function of proteins and other molecules. It has been used to study the interactions between proteins and small molecules, and to study the mechanisms of action of existing drugs. Furthermore, FMTP-95 has been used in the development of new drugs, such as inhibitors of the enzyme phosphodiesterase 4 (PDE4).
作用機序
The mechanism of action of FMTP-95 is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, FMTP-95 is thought to increase cAMP levels, which can have various effects on cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTP-95 have not yet been fully elucidated. However, it is thought to have various effects on cells and tissues. It is thought to increase cAMP levels, which can have various effects, such as stimulating the release of hormones, modulating cell proliferation, and regulating gene expression. In addition, FMTP-95 is thought to have anti-inflammatory and anti-cancer effects, although further research is needed to confirm these effects.
実験室実験の利点と制限
FMTP-95 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available in a high purity (95%). Furthermore, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is not water soluble, and it is not very soluble in organic solvents. In addition, it is not very soluble in biological fluids, which can limit its use in studies involving living organisms.
将来の方向性
There are several potential future directions for the use of FMTP-95 in scientific research. One potential direction is to further investigate its mechanism of action, particularly its effects on cAMP levels. In addition, further research could be conducted to investigate its anti-inflammatory and anti-cancer effects. Additionally, FMTP-95 could be used in the development of new drugs and in the study of the interactions between proteins and small molecules. Finally, FMTP-95 could be used to study the structure and function of proteins and other molecules.
合成法
FMTP-95 can be synthesized by a two-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenylacetic acid (FMPA) with trifluoromethanesulfonic anhydride (TFMSA) in a refluxing mixture of acetonitrile and dimethylformamide (DMF). This reaction yields 5-(4-fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol (FMTP). The second step involves the purification of FMTP by column chromatography, yielding a product with a purity of 95%.
特性
IUPAC Name |
methyl 2-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUVQJNLBWSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686720 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-77-9 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



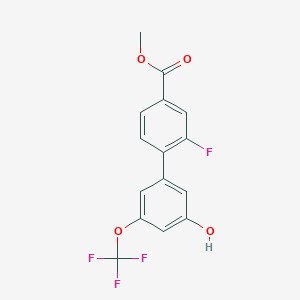

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
